molecular formula C12H24N2O2 B1650412 Tert-butyl 5-aminoazocane-1-carboxylate CAS No. 1174020-27-9

Tert-butyl 5-aminoazocane-1-carboxylate

Cat. No.: B1650412
CAS No.: 1174020-27-9
M. Wt: 228.33
InChI Key: HBJHSGVIYJXPJR-UHFFFAOYSA-N
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Description

Tert-butyl 5-aminoazocane-1-carboxylate is a chemical compound that belongs to the class of azocanes, which are heterocyclic compounds containing a nitrogen atom in an eight-membered ring The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-aminoazocane-1-carboxylate typically involves the formation of the azocane ring followed by the introduction of the tert-butyl and amino groups. One common synthetic route involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the azocane ring. The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, while the amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-aminoazocane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylate group can yield alcohols or aldehydes.

Scientific Research Applications

Tert-butyl 5-aminoazocane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-aminoazocane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl group can influence the binding affinity and specificity of the compound towards its targets. The amino group can participate in hydrogen bonding and other interactions, while the azocane ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-aminoazocane-1-carboxylate: Unique due to the presence of the tert-butyl group and the azocane ring.

    Tert-butyl 5-aminoazocane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    Tert-butyl 5-aminoazocane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate group.

Uniqueness

This compound is unique due to the combination of the tert-butyl group and the azocane ring, which imparts distinct chemical and physical properties. The presence of the tert-butyl group can enhance the stability and reactivity of the compound, making it a valuable building block in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 5-aminoazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-6-10(13)7-5-9-14/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJHSGVIYJXPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189236
Record name 1,1-Dimethylethyl 5-aminohexahydro-1(2H)-azocinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-27-9
Record name 1,1-Dimethylethyl 5-aminohexahydro-1(2H)-azocinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174020-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-aminohexahydro-1(2H)-azocinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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